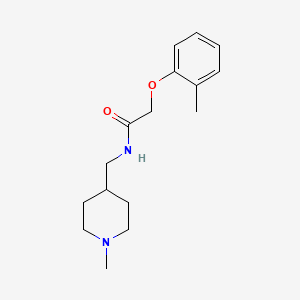
N1-cyclopropyl-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-cyclopropyl-N2-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)oxalamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability. Inhibition of GABA-AT results in increased levels of GABA, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
科学的研究の応用
Role in Orexin Receptor Mechanisms
A study on the role of orexin receptors in compulsive food consumption demonstrated the effects of various compounds, including SB-649868, a dual orexin receptor antagonist, on binge eating behavior in rats. This research highlighted the significant role of orexin-1 receptor mechanisms in compulsive food intake, suggesting that selective antagonism at this receptor could represent a new pharmacological treatment for binge eating and potentially other disorders with a compulsive component (Piccoli et al., 2012).
Sigma Receptor Ligands and Cognitive Dysfunction
Research on sigma receptor ligands, specifically NE-100, showed its potential to counteract cognitive dysfunction induced by phencyclidine (PCP) in rats. This study illustrates the therapeutic potential of sigma receptor ligands in improving cognitive impairments associated with neurological disorders, providing a foundation for further exploration of these compounds in treating cognitive dysfunction (Ogawa et al., 1994).
Reactivity of Oxalamide-Based Carbenes
Investigations into the reactivity of oxalamide-based carbenes have provided insights into their potential applications in synthetic chemistry. One study detailed the synthesis and characterization of various cyclopropanation products and their interactions with elemental selenium, offering new avenues for the development of novel compounds with diverse applications (Braun et al., 2012).
Polyamine Analogue-Induced Programmed Cell Death
The study of polyamine analogues, such as CPENSpm, has revealed their role in inducing programmed cell death in cancer cells. This research underscores the potential of polyamine analogues in cancer therapy, highlighting their ability to target specific cellular pathways to induce cell death in tumor cells (Ha et al., 1997).
Electrochemical Properties of Quinolone Derivatives
A study focusing on the electrochemical properties of quinolone derivatives, including their synthetic precursors, provided valuable insights into their potential applications in medicinal chemistry. The research detailed the electrochemical mechanisms of these compounds, emphasizing their importance in the development of new drugs (Srinivasu et al., 1999).
特性
IUPAC Name |
N'-cyclopropyl-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c19-15-4-2-1-3-14(15)18(25)22-9-7-12(8-10-22)11-20-16(23)17(24)21-13-5-6-13/h1-4,12-13H,5-11H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONYNKLAZNIFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)
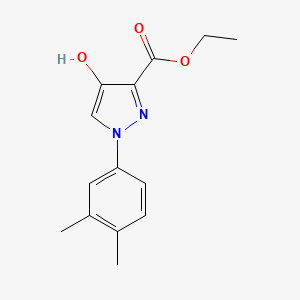
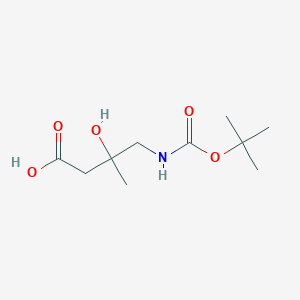

![3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid](/img/structure/B2572191.png)
![6-chloro-3-iodo-1-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2572193.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-6-yl)methanone](/img/structure/B2572194.png)
![3-(1H-1,2,3-triazol-1-yl)-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2572195.png)
![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol](/img/structure/B2572196.png)
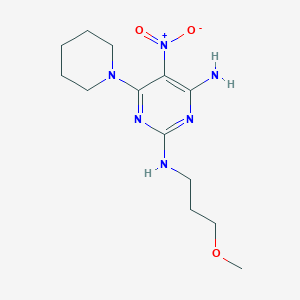
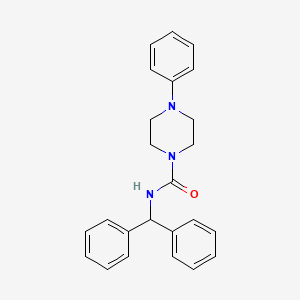
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2572205.png)
